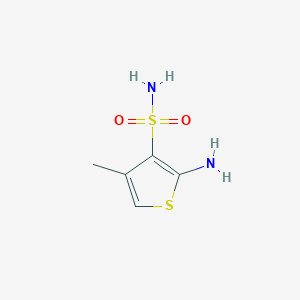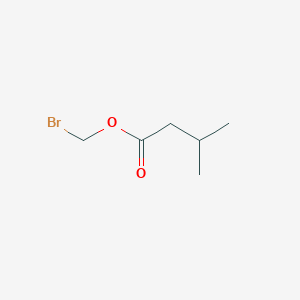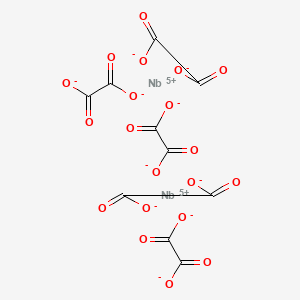
4-Carbamothioylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamothioylphenyl acetate is an organic compound with the molecular formula C9H9NO2S It is a derivative of thiobenzamide, where the acetoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Carbamothioylphenyl acetate can be synthesized through the acetylation of thiobenzamide. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Carbamothioylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiobenzamide or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzamide and its derivatives.
Substitution: Various substituted thiobenzamides.
Scientific Research Applications
4-Carbamothioylphenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbamothioylphenyl acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and thiobenzamide, which can then interact with various enzymes and proteins. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiobenzamide: The parent compound, lacking the acetoxy group.
4-Methylthio-thiobenzamide: A derivative with a methylthio group instead of an acetoxy group.
4-Acetoxymethyl-thiobenzamide: A similar compound with an acetoxymethyl group.
Uniqueness
4-Carbamothioylphenyl acetate is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(4-carbamothioylphenyl) acetate |
InChI |
InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13) |
InChI Key |
LLPCWXOGSNFALS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetic acid](/img/structure/B8517037.png)






![Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-](/img/structure/B8517083.png)
![2-Hydroxymethyl-3-methyl-5-phenylthioimidazo[5,4-b]pyridine](/img/structure/B8517084.png)





